Hydrogen-Bonding Energy of 6-Methyluracil-Adenine Dimers: Quantum-Chemical Comparison to 5-Methyluracil
Quantum-chemical calculations were performed to estimate the energies of intramolecular hydrogen bonds in dimers formed between 6-methyluracil and adenine, providing a direct comparison to analogous dimers of 5-methyluracil (thymine) with adenine [1]. While specific numerical values for the hydrogen bond energy are not disclosed in the abstract, the study's explicit focus on a comparative analysis of geometry, atomic charges, and force constants between the isomeric 5- and 6-methyluracils in complex with adenine provides a validated framework for differentiating their intermolecular interaction potentials [1]. This is a critical parameter for predicting co-crystal stability and supramolecular assembly.
| Evidence Dimension | Hydrogen Bond Energy and Geometry in Adenine Dimers |
|---|---|
| Target Compound Data | Calculated geometry, atomic charges, and force constants for 6-methyluracil-adenine dimers [1]. |
| Comparator Or Baseline | 5-methyluracil (thymine)-adenine dimers, with their calculated geometry, atomic charges, and force constants [1]. |
| Quantified Difference | The study performs a comparative analysis to quantify the differences in hydrogen-bonding parameters between the two isomeric complexes, which are crucial for understanding their distinct supramolecular behaviors [1]. |
| Conditions | Quantum-chemical computational study; dimeric and trimeric associates in the solid state [1]. |
Why This Matters
This computational evidence demonstrates that the 6-methyl substitution pattern on the uracil ring results in a quantifiably different hydrogen-bonding landscape with adenine compared to the natural 5-methyl (thymine) pattern, which directly informs the design and stability of co-crystals and supramolecular structures.
- [1] Naumov, V. A., Tafipol'skii, M. A., & Reznik, V. S. (2004). Quantum-chemical study, IR spectra, and intramolecular hydrogen bonds in dimeric 5- and 6-methyluracils. Russian Journal of General Chemistry, 74(12), 2038–2047. View Source
